2,5-Dibutylbenzene-1,4-diol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
720-93-4 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2,5-dibutylbenzene-1,4-diol |
InChI |
InChI=1S/C14H22O2/c1-3-5-7-11-9-14(16)12(8-6-4-2)10-13(11)15/h9-10,15-16H,3-8H2,1-2H3 |
InChI Key |
LKWVKJXZKSOZIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1O)CCCC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Dibutylbenzene-1,4-diol and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the synthesis mechanism, experimental protocols, and quantitative data for the preparation of 2,5-dialkylated hydroquinones, with a primary focus on the widely documented 2,5-di-tert-butylhydroquinone (DTBHQ) as a representative model for 2,5-dibutylbenzene-1,4-diol. The principles and procedures outlined are foundational for the synthesis of various 2,5-dialkylbenzene-1,4-diols.
Introduction
This compound and its analogs are important compounds in various industrial applications, including their use as antioxidants in plastics, resins, and rubbers. Their synthesis typically involves the electrophilic aromatic substitution of hydroquinone, a reaction known as Friedel-Crafts alkylation. This document provides a comprehensive overview of the synthesis mechanism, detailed experimental procedures, and a summary of reaction parameters for the preparation of these compounds.
Synthesis Mechanism: Friedel-Crafts Alkylation of Hydroquinone
The primary route for synthesizing 2,5-dialkylbenzene-1,4-diols is the Friedel-Crafts alkylation of hydroquinone (benzene-1,4-diol). This reaction involves the introduction of alkyl groups onto the aromatic ring in the presence of an acid catalyst. The general mechanism proceeds in three key steps:
-
Generation of the Electrophile: The reaction is initiated by the formation of a carbocation electrophile from an alkylating agent. Common alkylating agents include alkyl halides, alkenes, or alcohols. In the case of using an alcohol like tert-butanol, a strong acid protonates the hydroxyl group, which then leaves as a water molecule to form a stable carbocation.[1][2]
-
Electrophilic Attack: The electron-rich hydroquinone ring acts as a nucleophile and attacks the carbocation. The hydroxyl groups on the hydroquinone ring are activating ortho-, para-directors, thus directing the incoming alkyl groups to the 2 and 5 positions. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Rearomatization: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and yielding the alkylated hydroquinone product.[3]
Due to the activating nature of the first introduced alkyl group, it is often challenging to prevent a second alkylation, leading to the formation of the di-substituted product as the major product.[1]
Visualizing the Synthesis Pathway
The following diagram illustrates the general mechanism for the Friedel-Crafts alkylation of hydroquinone with an alcohol.
Caption: General mechanism of Friedel-Crafts alkylation of hydroquinone.
Experimental Protocols
Synthesis of 2,5-Di-tert-butylhydroquinone
Materials:
-
Hydroquinone
-
tert-Butanol
-
Phosphoric acid (or a mixture of sulfuric and phosphoric acid)[4][5]
-
Acetone
-
Water
Procedure:
-
Reaction Setup: In a reactor vessel, charge hydroquinone and the solvent (e.g., toluene or water). Heat the mixture to a temperature between 70-100°C with stirring.[4][5]
-
Addition of Reagents: Prepare a mixture of tert-butanol and the acid catalyst (e.g., phosphoric acid or a sulfuric/phosphoric acid mix). Slowly add this mixture to the heated hydroquinone solution over a period of several hours (e.g., 10-20 hours).[4][5] Maintain the reaction temperature at 83-105°C.[4][5]
-
Reaction Completion and Separation: After the addition is complete, continue stirring at the elevated temperature for a specified duration (e.g., 2 hours).[5] After the reaction is complete, cool the mixture. If an organic solvent like toluene was used, a phase separation will occur. Separate the acid layer from the organic layer.[4]
-
Crystallization and Filtration: Cool the organic layer (or the aqueous reaction mixture) to induce crystallization of the crude product.[4] Filter the precipitate and wash it with water.[5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an acetone/water mixture or toluene/methanol.[4][6] Dry the purified product under vacuum.[4]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of DTBHQ.
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of 2,5-di-tert-butylhydroquinone.
| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| tert-Butanol | Phosphoric Acid | Toluene | 70-105 | 10-20 | - | - | [4] |
| tert-Butanol | Sulfuric & Phosphoric Acid | Water | 83 | 2 | 84.06 (crude) | >99 (after recrystallization) | [5] |
| Methyl tert-butyl ether (MTBE) | Not specified | Alcohol/Water (1:2) | ~90 | 1.5 | 60 | >99 | [7] |
Conclusion
The synthesis of this compound and its analogs is reliably achieved through the Friedel-Crafts alkylation of hydroquinone. While the readily available literature focuses on the tert-butyl derivative, the described mechanism and experimental protocols provide a solid foundation for synthesizing other dialkylated hydroquinones. Key considerations for adapting these methods to other butyl isomers include the potential for carbocation rearrangements when using primary or secondary butylating agents and optimizing reaction conditions to achieve desired selectivity and yield. The provided data and visualizations serve as a valuable technical resource for professionals in chemical research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. 2,5-Di-tert-butylhydroquinone synthesis - chemicalbook [chemicalbook.com]
- 5. CN104003847B - A kind of directional synthesis method of 2,5 di tert butyl hydroquinone - Google Patents [patents.google.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Insights into 2,5-Dibutylbenzene-1,4-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-dibutylbenzene-1,4-diol. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed, predicted spectroscopic analysis based on established principles and data from structurally related analogs. This guide also outlines relevant experimental protocols and explores the antioxidant signaling pathway associated with hydroquinones.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the protons of the two n-butyl groups.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.7 | s | 2H | Ar-H |
| ~4.5-5.5 | br s | 2H | OH |
| ~2.5 | t | 4H | Ar-CH₂- |
| ~1.6 | sextet | 4H | -CH₂-CH₂- |
| ~1.4 | sextet | 4H | -CH₂-CH₃ |
| ~0.9 | t |
A Comprehensive Technical Guide to the Solubility of 2,5-Dibutylbenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,5-Dibutylbenzene-1,4-diol, also known as 2,5-Di-tert-butylhydroquinone (DTBHQ). A thorough understanding of its solubility is critical for its application in various fields, including its use as an antioxidant in polymers, oils, and pharmaceutical formulations. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and visualizes key biological pathways associated with DTBHQ.
Quantitative Solubility Data
The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the mole fraction solubility of DTBHQ in acetone, ethyl acetate, methanol, and various ethanol-water mixtures at different temperatures.
Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)
| Temperature (K) | Acetone | Ethyl Acetate | Methanol | Ethanol (100%) | Ethanol (89.98%) | Ethanol (79.92%) | Ethanol (65.01%) | Ethanol (49.99%) |
| 278.95 | - | - | - | 0.00191 | 0.00142 | 0.00091 | 0.00042 | 0.00021 |
| 283.15 | 0.0116 | 0.0069 | 0.0029 | - | - | - | - | - |
| 288.15 | 0.0153 | 0.0086 | 0.0036 | - | - | - | - | - |
| 293.15 | 0.0203 | 0.0108 | 0.0045 | 0.00331 | 0.00262 | 0.00181 | 0.00082 | 0.00041 |
| 298.15 | 0.0268 | 0.0135 | 0.0056 | - | - | - | - | - |
| 303.15 | 0.0351 | 0.0168 | 0.0069 | 0.00511 | 0.00422 | 0.00311 | 0.00142 | 0.00071 |
| 308.15 | 0.0456 | 0.0208 | 0.0085 | - | - | - | - | - |
| 313.15 | 0.0588 | 0.0257 | 0.0105 | 0.00751 | 0.00642 | 0.00481 | 0.00222 | 0.00111 |
| 318.15 | 0.0752 | 0.0315 | 0.0128 | - | - | - | - | - |
| 323.15 | 0.0954 | 0.0384 | 0.0156 | 0.01061 | 0.00922 | 0.00711 | 0.00342 | 0.00171 |
| 328.15 | - | - | - | 0.01461 | 0.01282 | 0.01011 | 0.00502 | 0.00251 |
| 333.15 | - | - | - | 0.01961 | 0.01742 | 0.01401 | 0.00712 | 0.00361 |
| 339.05 | - | - | - | 0.02611 | 0.02332 | 0.01901 | 0.00992 | 0.00511 |
| 346.15 | - | - | - | 0.03611 | 0.03252 | 0.02681 | 0.01442 | 0.00751 |
Additionally, the aqueous solubility of this compound is reported to be 3.8 mg/L at 20°C. Qualitative observations indicate that it is "almost transparent" in Methanol.
Experimental Protocol for Solubility Determination
The quantitative solubility data presented in Table 1 was obtained using the gravimetric method. This established technique provides a reliable means of determining the solubility of a solid in a liquid solvent.
Experimental Workflow: Gravimetric Solubility Determination
physical and chemical properties of 2,5-Dibutylbenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of 2,5-Dibutylbenzene-1,4-diol, with a focus on the well-documented isomer, 2,5-di-tert-butylhydroquinone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Identity and Physical Properties
2,5-Di-tert-butylhydroquinone, also known as 2,5-di-tert-butylbenzene-1,4-diol, is a synthetic organic compound that belongs to the class of hydroquinones. It is widely recognized for its antioxidant properties.
Table 1: Physical and Chemical Properties of 2,5-Di-tert-butylhydroquinone
| Property | Value | Source |
| CAS Number | 88-58-4 | |
| Molecular Formula | C14H22O2 | |
| Molecular Weight | 222.32 g/mol | |
| Appearance | Light beige to pink-beige crystalline powder | |
| Melting Point | 212-218 °C | |
| Boiling Point | 313 °C at 760 mmHg | |
| Solubility | Soluble in acetone, ethanol, ethyl acetate, and methanol. Insoluble in water. The solubility in acetone increases more rapidly with increasing temperature compared to other solvents. |
Spectral Data
The structural identification of 2,5-Di-tert-butylhydroquinone is supported by various spectroscopic techniques.
Table 2: Spectral Data for 2,5-Di-tert-butylhydroquinone
| Spectrum Type | Key Features | Source |
| ¹H NMR (DMSO-d₆) | δ 8.36 (s, 2H, OH), 6.60 (s, 2H, Ar-H), 1.29 (s, 18H, C(CH₃)₃) | |
| ¹³C NMR | Data available from Eastman Organic Chemicals, Rochester, New York. | |
| Infrared (IR) | The IR spectrum conforms to the structure. Key bands are expected for O-H and C-H stretching, and aromatic C=C bending. | |
| Mass Spectrometry | Data available. |
Experimental Protocols
Synthesis of 2,5-Di-tert-butylhydroquinone
A common method for the synthesis of 2,5-di-tert-butylhydroquinone involves the Friedel-Crafts alkylation of hydroquinone with tert-butanol in the presence of an acid catalyst.
Protocol:
-
In a reaction vessel, combine 14.25% hydroquinone and 50% toluene and heat the mixture to 70-100°C.
-
Slowly add a mixture of 10.72% tertiary butanol and 25% phosphoric acid to the reaction mixture over a period of 10 to 20 hours while maintaining the temperature at 85-105°C.
-
After the addition is complete, allow the reaction to proceed for an additional period.
-
Separate the lower phosphoric acid layer.
-
Transfer the upper toluene layer to a crystallizer and cool to 30-40°C to precipitate the crude 2,5-di-tert-butylhydroquinone.
-
Collect the crude product by filtration.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a product with a purity of over 99%.
Protocol:
-
Dissolve the crude 2,5-di-tert-butylhydroquinone in a suitable solvent, such as an acetone and water mixture, by heating to 75-95°C.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to 15-25°C to induce crystallization.
-
Collect the purified crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum at up to 80°C.
Biological Activity and Signaling Pathways
2,5-Di-tert-butylhydroquinone exhibits significant biological activity, primarily as an antioxidant. Its mechanism of action involves the modulation of key signaling pathways, including the Nrf2 and Akt pathways.
Nrf2-Mediated Antioxidant Response
Tert-butylhydroquinone (tBHQ), a closely related compound and metabolite, is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
2,5-Dibutylbenzene-1,4-diol (CAS 88-58-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibutylbenzene-1,4-diol, also known as 2,5-Di-tert-butylhydroquinone (DTBHQ), is an organic aromatic compound with the CAS number 88-58-4. It is a derivative of hydroquinone with tert-butyl groups substituted at the 2 and 5 positions. This compound is widely utilized as an antioxidant, stabilizer, and polymerization inhibitor in various industries, including the manufacturing of resins, plastics, and rubber. In the realm of biomedical research, DTBHQ is recognized for its specific biological activities, particularly as a selective inhibitor of endoplasmic reticulum Ca2+-ATPase and its influence on the arachidonic acid metabolism pathway. This technical guide provides an in-depth overview of the properties, synthesis, biological activities, and experimental protocols related to this compound.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| CAS Number | 88-58-4 | |
| Molecular Formula | C14H22O2 | |
| Molecular Weight | 222.32 g/mol | |
| Appearance | Cream or pale brown solid; White to light tan, free-flowing, crystalline solid | |
| Odor | Slight, characteristic, aromatic | |
| Melting Point | 216-218 °C | |
| Boiling Point | 321 °C | |
| Density | 1.07 g/cm³ | |
| Solubility | Insoluble in water. Soluble in alcohol, acetone, ethyl acetate, and ether. |
Solubility Data
The solubility of this compound has been experimentally determined in various solvents at different temperatures. A study found that its solubility in acetone increases significantly with temperature, while the trend is less pronounced in other solvents like ethyl acetate and methanol. The solubility in mixtures of ethanol and water decreases as the water content increases. This data is crucial for designing purification processes such as crystallization.
Synthesis Protocols
Several methods for the synthesis of this compound have been reported. These generally involve the alkylation of hydroquinone.
Method 1: Alkylation of Hydroquinone with Tert-Butanol
This method involves the reaction of hydroquinone with tert-butanol in the presence of an acid catalyst.
Experimental Protocol:
-
In a reactor vessel, a mixture of 14.25% hydroquinone and 50% toluene is prepared and heated to a temperature between 70-100°C.
-
A mixture of 10.72% tertiary butanol and 25% phosphoric acid is slowly added to the heated reaction mixture over a period of 10 to 20 hours, while maintaining the temperature at 85-105°C.
-
After the addition is complete, the phosphoric acid layer is separated from the bottom.
-
The top toluene layer is transferred to a crystallizer and cooled to 30-40°C to precipitate the crude 2,5-Di-tert-butylhydroquinone.
-
The precipitated solid is collected by filtration for further purification.
-
Purification (Recrystallization): The crude product can be recrystallized from solvents like benzene or acetic acid to obtain a purity of over 99%.
Method 2: Alkylation of Hydroquinone with Methyl Tert-Butyl Ether (MTBE)
This alternative synthesis route utilizes MTBE as the alkylating agent.
Experimental Protocol:
-
The optimal reaction conditions for this synthesis are a molar ratio of hydroquinone to MTBE of 2.1:1 and a molar ratio of hydroquinone to catalyst of 1:0.1.
-
The reaction is carried out at a temperature of approximately 90°C for 1.5 hours.
-
The solvent system used is a mixture of alcohol and water in a 1:2 volume ratio.
Biological Activity and Mechanism of Action
This compound exhibits significant biological activities, primarily related to its antioxidant properties and its ability to modulate intracellular calcium levels and inflammatory pathways.
Inhibition of Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA)
DTBHQ is a selective inhibitor of the sarcoplasmic reticulum (SR) and endoplasmic reticulum (ER) Ca2+-ATPase. This inhibition leads to the mobilization of Ca2+ specifically from the inositol 1,4,5-trisphosphate (Ins(1,4,5)P3)-sensitive Ca2+ stores. Notably, it does not affect mitochondrial Ca2+ fluxes or the plasma membrane Ca2+/Mg2+ ATPase activity. This property makes it a valuable tool for studying endomembrane Ca2+ stores and plasma membrane Ca2+ permeability pathways.
Caption: DTBHQ inhibits the SERCA pump, preventing Ca²⁺ reuptake into the ER.
Modulation of Arachidonic Acid Metabolism
DTBHQ has been shown to influence the metabolism of arachidonic acid, a key pathway in inflammation. It is a potent inhibitor of both 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2). The IC50 values for the inhibition of 5-LO and COX-2 by DTBHQ are 1.8 µM and 14.1 µM, respectively. This dual inhibition suggests potential anti-inflammatory properties. In silico studies indicate that DTBHQ may interact with the catalytic iron of 5-LO and form hydrogen bonds with key amino acid residues such as His367 or His372.
Caption: DTBHQ inhibits COX-2 and 5-LO in the arachidonic acid pathway.
Analytical Methods
The purity and concentration of this compound can be determined using various analytical techniques.
Gas Chromatography (GC)
Experimental Protocol:
-
Apparatus: A gas chromatograph equipped with a thermal conductivity detector. A suitable column is a 0.61-m x 6.35-mm stainless steel column packed with 20% Silicone SE-30 on 80% Diatoport S (60/80-mesh).
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh about 50 mg of 2,5-di-t-butylhydroquinone (DTBHQ) and an internal standard (e.g., methyl benzoate) into separate 50-ml volumetric flasks, dilute to volume with pyridine, and mix.
-
Calibration Standards: Prepare a series of calibration solutions by adding varying volumes (e.g., 0.50, 1.0, 2.0, and 3.0 ml) of the DTBHQ stock solution and a fixed volume (e.g., 2 ml) of the internal standard stock solution to separate 10-ml volumetric flasks. Dilute to volume with pyridine and mix.
-
Trimethylsilyl Derivative Preparation: To 9 drops of each calibration solution in a 2-ml gas syringe, add 250 µl of N,O-bis(trimethylsilyl)acetamide and heat at approximately 80°C for 10 minutes.
-
-
Chromatography: Inject 10-µl portions of each derivatized standard in duplicate. Plot the concentration ratio of DTBHQ to the internal standard against the response ratio.
An In-depth Technical Guide to the Health and Safety of 2,5-Dibutylbenzene-1,4-diol
Introduction
2,5-Dibutylbenzene-1,4-diol, a substituted hydroquinone, belongs to a class of aromatic compounds known for their antioxidant properties. These compounds are of interest to researchers in various fields, including materials science and drug development, due to their chemical reactivity. This guide synthesizes the available health and safety information for the surrogate compound 2,5-Di-tert-butylhydroquinone (CAS No. 88-58-4) to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its safe handling and use in experimental settings.
| Property | Value for 2,5-Di-tert-butylhydroquinone | Reference |
| Molecular Formula | C14H22O2 | |
| Molecular Weight | 222.32 g/mol | |
| Appearance | Cream or pale brown crystalline solid | |
| Melting Point | 215-219 °C | |
| Boiling Point | 321-324.52 °C | |
| Solubility | Almost insoluble in water. Soluble in acetone, ethyl acetate, and methanol. | |
| Flash Point | 216 °C | |
| Density | 1.07 g/cm³ |
Toxicological Information
Toxicological data is essential for assessing the potential health risks associated with a chemical. The following tables summarize the available data for DTBHQ.
3.1. Acute Toxicity
| Endpoint | Value | Species | Route | Reference |
| LD50 | Not available | - | Oral | - |
| EC50 (Immobilization) | 0.4 mg/L (48 h) | Daphnia magna (Water flea) | Aquatic | |
| EC50 (Growth inhibition) | 0.038 mg/L (72 h) | Pseudokirchneriella subcapitata (microalgae) | Aquatic |
3.2. GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference |
| Acute toxicity, oral | H301: Toxic if swallowed | Danger | Skull and crossbones | |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning | Exclamation mark | |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | Exclamation mark | |
| Respiratory or skin sensitization | H317: May cause an allergic skin reaction | Warning | Exclamation mark | |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Warning | Exclamation mark | |
| Hazardous to the aquatic environment, acute toxicity | H400: Very toxic to aquatic life | Warning | Environment | |
| Hazardous to the aquatic environment, chronic toxicity | H410: Very toxic to aquatic life with long lasting effects | Warning | Environment |
Note: GHS classifications can vary between different suppliers and regulatory bodies.
3.3. Health Effects
Based on the available data for substituted phenols, exposure to DTBHQ may lead to the following health effects:
-
Ingestion: Toxic if swallowed. Phenol derivatives can cause damage to the digestive system, and systemic effects may include sweating, thirst, nausea, vomiting, diarrhea, and more severe complications.
-
Inhalation: May cause respiratory irritation.
-
Skin Contact: Causes skin irritation and may cause an allergic skin reaction. Systemic effects may result from absorption through the skin.
-
Eye Contact: Causes serious eye irritation.
Experimental Protocols
Detailed experimental protocols for this compound are scarce. However, a general procedure for the synthesis of a related compound, 1,4-di-t-butyl-2,5-dimethoxybenzene, can provide some insight into the potential synthetic route, which typically involves an aromatic electrophilic substitution reaction.
Solubility Measurement of 2,5-Di-tert-butylhydroquinone
A study on the solubility of DTBHQ provides a general experimental method for determining solubility:
-
Apparatus: A jacketed glass vessel equipped with a magnetic stirrer and a temperature controller.
-
Procedure: An excess amount of DTBHQ is added to a known mass of the solvent. The solution is continuously stirred at a constant temperature for a sufficient time to reach equilibrium.
-
Analysis: After reaching equilibrium, the stirring is stopped, and the solution is allowed to settle. A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe with a filter to remove solid particles. The sample is then weighed, and the solvent is evaporated. The mass of the remaining solid DTBHQ is determined to calculate the solubility.
Biological Activity and Signaling Pathways
Alkylated hydroquinones are known to possess biological activity, primarily related to their antioxidant and redox-cycling properties.
5.1. Antioxidant Activity
Hydroquinones can act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them. This
An In-depth Technical Guide to the Thermal Stability of 2,5-Dibutylbenzene-1,4-diol
This technical guide provides a comprehensive overview of the thermal stability of 2,5-Dibutylbenzene-1,4-diol, also known as 2,5-di-tert-butylhydroquinone (DTBHQ). Aimed at researchers, scientists, and drug development professionals, this document consolidates key data on the physical properties, thermal decomposition, and antioxidant mechanisms of DTBHQ. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of its thermal behavior.
Physicochemical Properties
This compound is a sterically hindered phenolic antioxidant widely used to prevent the oxidative degradation of various materials.[1] Its chemical structure and key physical properties are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₂ | [2] |
| Molecular Weight | 222.33 g/mol | [1] |
| CAS Number | 88-58-4 | [3] |
| Melting Point | 216-218 °C | [2] |
| Boiling Point | 321 °C | [4] |
| Flash Point | 216 °C | [1] |
| Autoignition Temperature | 421 °C (790 °F) | [2] |
| Appearance | Cream or pale brown crystalline solid | [1] |
| Solubility | Almost insoluble in water | [1] |
Thermal Analysis
The thermal stability of this compound can be effectively evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC analysis of DTBHQ reveals a sharp endothermic peak corresponding to its melting point. A study by Zhang et al. provides a measured melting point of 494.05 K (220.9 °C) with an enthalpy of fusion of 199.9 J/g.[5]
Table 2: DSC Data for this compound
| Parameter | Value |
| Melting Point | 220.9 °C (494.05 K) |
| Enthalpy of Fusion | 199.9 J/g |
Thermogravimetric Analysis (TGA)
Thermal Decomposition Pathway
The thermal decomposition of hindered phenolic antioxidants like DTBHQ typically involves the oxidation of the hydroxyl groups. For the related compound TBHQ, the primary and major oxidation product at high temperatures (around 175°C) has been identified as 2-tert-butyl-1,4-benzoquinone (TBBQ).[6] An interconversion between TBHQ and TBBQ is considered crucial for its antioxidant effectiveness.[6] It is highly probable that the thermal decomposition of DTBHQ follows a similar pathway, leading to the formation of 2,5-di-tert-butyl-1,4-benzoquinone.
Caption: Proposed thermal decomposition pathway of this compound.
Antioxidant Mechanism
Hindered phenols, including DTBHQ, function as primary antioxidants by scavenging free radicals, thereby terminating the auto-oxidation chain reaction.[7][8][9][10] The bulky tert-butyl groups adjacent to the hydroxyl groups play a crucial role in this mechanism.
The antioxidant action proceeds via the donation of a hydrogen atom from one of the hydroxyl groups to a peroxy radical (ROO•), a key species in the oxidation process. This results in the formation of a hydroperoxide and a resonance-stabilized phenoxy radical. The steric hindrance provided by the tert-butyl groups makes the resulting phenoxy radical less reactive and unable to initiate new oxidation chains.
Caption: Antioxidant mechanism of this compound.
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis of phenolic antioxidants, based on common practices in the field.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the melting point of the substance (e.g., from 30 °C to 250 °C).
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, with a constant purge rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. The melting point is determined as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated from the area under the peak.
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate, such as 10 °C/min or 20 °C/min, over a wide temperature range (e.g., from ambient temperature to 600 °C).
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. A constant gas flow rate (e.g., 50 mL/min) is maintained.
-
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The temperatures at which specific percentages of weight loss occur (e.g., 5% and 10%) are also often reported to characterize thermal stability.
Caption: General experimental workflow for thermal analysis.
Conclusion
This compound is a thermally stable antioxidant with a high melting and boiling point. Its primary mode of thermal degradation is expected to be through oxidation to its corresponding benzoquinone, a process that is integral to its function as a radical scavenger. The sterically hindering tert-butyl groups contribute significantly to its effectiveness as an antioxidant by stabilizing the resulting phenoxy radical. For detailed quantitative analysis of its thermal decomposition, Thermogravimetric Analysis is the recommended experimental technique. The provided protocols offer a foundation for conducting such studies.
References
- 1. www2.mst.dk [www2.mst.dk]
- 2. 2,5-二叔丁基氢醌 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,5-Di-tert-butylhydroquinone CAS#: 88-58-4 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. "Chemical decomposition of synthetic antioxidants at high temperature" by Myung-Chul Kim [docs.lib.purdue.edu]
- 7. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 8. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 9. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 10. partinchem.com [partinchem.com]
Methodological & Application
Application Notes and Protocols: 2,5-Dibutylbenzene-1,4-diol in Lubricating Oils
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dibutylbenzene-1,4-diol, and its close analog 2,5-di-tert-butylhydroquinone (DTBHQ), are hindered phenolic antioxidants that play a crucial role in extending the service life of lubricating oils. By effectively neutralizing harmful free radicals, these compounds inhibit the oxidation process that leads to oil degradation, viscosity increase, sludge formation, and corrosion. These application notes provide an overview of the function, performance data, and experimental protocols for evaluating this compound as a lubricant additive.
Mechanism of Action: Hindered Phenolic Antioxidants
Hindered phenolic antioxidants, such as this compound, function as primary antioxidants by interrupting the free-radical chain reactions of autoxidation. The bulky butyl groups ortho to the hydroxyl groups provide steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating new oxidation chains.
The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical (ROO•), a key propagating species in lubricant oxidation. This reaction neutralizes the highly reactive peroxy radical and forms a stable, less reactive phenoxy radical.
Data Presentation
The following tables summarize the performance of 2,5-di-tert-butylhydroquinone (DTBHQ), a close structural analog of this compound, in enhancing the tribological properties of a base oil. The data is derived from a Four-Ball Wear Test conducted on palm kernel oil. While not a conventional lubricating base oil, this data provides valuable insight into the anti-wear and friction-reducing capabilities of DTBHQ.
Table 1: Effect of DTBHQ on Coefficient of Friction in Palm Kernel Oil
| Load (kg) | Base Oil (Palm Kernel) | Base Oil + DTBHQ (450 ppm) |
| 40 | 0.085 | 0.078 |
| 60 | 0.092 | 0.085 |
| 80 | 0.101 | 0.093 |
Table 2: Effect of DTBHQ on Wear Scar Diameter in Palm Kernel Oil
| Load (kg) | Base Oil (Palm Kernel) (mm) | Base Oil + DTBHQ (450 ppm) (mm) |
| 40 | 0.58 | 0.62 |
| 60 | 0.65 | 0.69 |
| 80 | 0.72 | 0.75 |
Note: While DTBHQ demonstrated a reduction in the coefficient of friction, an increase in wear scar diameter was observed in this specific vegetable oil base. This highlights the importance of formulation compatibility and the potential for different performance characteristics in various base stocks.
Experimental Protocols
Detailed methodologies for evaluating the performance of this compound in lubricating oils are provided below. These protocols are based on widely accepted ASTM standards.
Protocol 1: Evaluation of Oxidation Stability via Rotating Pressure Vessel Oxidation Test (RPVOT)
Objective: To determine the oxidation stability of a lubricating oil formulated with this compound in accordance with ASTM D2272.
Materials:
-
Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus
-
Oxygen (99.5% purity)
-
Distilled water
-
Copper catalyst coil
-
Base lubricating oil
-
This compound
-
Sample containers
Procedure:
-
Sample Preparation: Prepare a blend of the base lubricating oil with a specified concentration of this compound (e.g., 0.5% w/w).
-
Apparatus Setup:
-
Clean the pressure vessel and sample container thoroughly.
-
Place a 50 ± 0.5 g sample of the formulated oil into the sample container.
-
Add 5 ± 0.05 g of distilled water to the sample container.
-
Place a polished copper catalyst coil into the sample.
-
-
Test Execution:
-
Place the sample container into the pressure vessel.
-
Seal the vessel and purge with oxygen to remove air.
-
Pressurize the vessel with oxygen to 620 ± 14 kPa (90 ± 2 psi) at room temperature.
-
Immerse the vessel in a heating bath maintained at 150 ± 0.1 °C.
-
Rotate the vessel at 100 ± 5 rpm.
-
Monitor the pressure inside the vessel continuously.
-
-
Endpoint Determination: The test is complete when the pressure drops by 175 kPa from the maximum pressure observed.
-
Data Reporting: Report the time in minutes from the start of the test to the 175 kPa pressure drop as the RPVOT result. A longer time indicates greater oxidation stability.
Protocol 2: Evaluation of Anti-Wear Properties via Four-Ball Wear Test
Objective: To assess the wear-preventive characteristics of a lubricating oil containing this compound using the Four-Ball Wear Test as per ASTM D4172.
Materials:
-
Four-Ball Wear Test machine
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter)
-
Microscope for wear scar measurement
-
Base lubricating oil
-
This compound
-
Solvents for cleaning (e.g., heptane, acetone)
Procedure:
-
Sample Preparation: Prepare a blend of the base lubricating oil with a specified concentration of this compound (e.g., 0.5% w/w).
-
Apparatus Setup:
-
Thoroughly clean three stationary steel balls and one rotating steel ball with solvents and dry them.
-
Clamp the three stationary balls in the test cup.
-
Pour the prepared oil sample into the cup, ensuring the balls are fully submerged.
-
Place the fourth ball in the chuck of the test machine.
-
-
Test Execution:
-
Assemble the test cup into the machine.
-
Apply a specified load (e.g., 392 N or 40 kgf).
-
Set the temperature to 75 ± 2 °C.
-
Rotate the top ball at 1200 ± 60 rpm for 60 ± 1 minute.
-
-
Measurement and Analysis:
-
At the end of the test, disassemble the apparatus and clean the three stationary balls.
-
Using a microscope, measure the diameter of the wear scars on each of the three stationary balls in two perpendicular directions.
-
Calculate the average wear scar diameter.
-
-
Data Reporting: Report the average wear scar diameter in millimeters. A smaller wear scar diameter indicates better anti-wear properties.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,5-Dibutylbenzene-1,4-diol Antioxidant Activity Assays
Welcome to the technical support center for optimizing antioxidant activity assays for 2,5-Dibutylbenzene-1,4-diol (DTBHQ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTBHQ) and why is its antioxidant activity relevant?
A1: this compound, also known as 2,5-di-tert-butylhydroquinone, is a synthetic phenolic compound. Phenolic compounds are known to act as antioxidants by donating hydrogen atoms or electrons to neutralize free radicals, which are unstable molecules that can cause cellular damage. This antioxidant property makes DTBHQ a compound of interest for applications in industries such as pharmaceuticals, cosmetics, and food preservation to prevent oxidative degradation.
Q2: Which are the most common assays to evaluate the antioxidant activity of DTBHQ?
A2: The most common in vitro chemical assays to evaluate the antioxidant activity of phenolic compounds like DTBHQ are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Q3: What are the main challenges when measuring the antioxidant activity of a lipophilic compound like DTBHQ?
A3: The primary challenge is the poor solubility of DTBHQ in aqueous solutions, which are often the basis for antioxidant assays. This can lead to inaccurate and non-reproducible results. Therefore, careful selection of an appropriate solvent system is critical to ensure the compound is fully dissolved and can effectively interact with the assay reagents.
Q4: How do I choose the right solvent for DTBHQ in these assays?
A4: DTBHQ is soluble in organic solvents like ethanol, methanol, and acetone. For DPPH and ABTS assays, methanol or ethanol are commonly used. The FRAP assay is aqueous-based, which presents a challenge. To overcome this, modifications such as using a methanol-water or acetone-water co-solvent system, or incorporating a surfactant like Tween 20, may be necessary to solubilize the DTBHQ. It is crucial to run a solvent control to account for any potential antioxidant activity of the solvent itself.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
DPPH Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Inconsistent or non-reproducible results. | Poor solubility of DTBHQ in the reaction mixture. | Ensure DTBHQ is fully dissolved in the initial stock solution (e.g., in methanol or ethanol) before adding it to the DPPH solution. You may need to gently warm the stock solution or use sonication. |
| Pipetting errors. | Use calibrated micropipettes and ensure proper mixing of the sample with the DPPH reagent. | |
| Low or no antioxidant activity detected. | The concentration of DTBHQ is too low. | Prepare a range of concentrations to determine the optimal working concentration. |
| The reaction time is too short. | While the reaction is often fast, some lipophilic compounds may react slower. Increase the incubation time (e.g., up to 60 minutes) and measure the absorbance at different time points to determine the reaction kinetics. | |
| Precipitate forms upon adding the sample to the DPPH solution. | DTBHQ is precipitating out of the solution. | The final concentration of the organic solvent in the reaction mixture may be too low to keep DTBHQ dissolved. Prepare the DPPH reagent in a higher concentration of the same organic solvent used for the DTBHQ stock solution. |
ABTS Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance from the sample. | The sample itself absorbs light at the measurement wavelength (734 nm). | Prepare a sample blank containing the DTBHQ sample and the solvent (without the ABTS radical solution) and subtract this absorbance from your sample reading. |
| Fading of the ABTS radical color is very slow. | The reaction kinetics for DTBHQ may be slow. | Similar to the DPPH assay, extend the incubation time and take readings at multiple time points to ensure the reaction has reached completion. |
| Variability in the initial absorbance of the ABTS radical solution. | The ABTS radical cation is not fully formed or is unstable. | Ensure the ABTS and potassium persulfate solution is allowed to react for the recommended time (typically 12-16 hours) in the dark before use. The absorbance of the working solution should be adjusted to 0.70 ± 0.02 at 734 nm for consistency. |
FRAP Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Turbidity or precipitation in the reaction well. | DTBHQ is not soluble in the aqueous FRAP reagent. | Modify the FRAP protocol. Prepare the FRAP reagent in a solvent mixture (e.g., 50% methanol or acetone). Alternatively, dissolve DTBHQ in a minimal amount of a suitable organic solvent and add a non-ionic surfactant (e.g., Tween 20) to the FRAP reagent to improve solubility. |
| Low FRAP value observed. | The reaction pH is not optimal for DTBHQ activity. | The standard FRAP assay is conducted at pH 3.6. While this is a core part of the assay's mechanism, be aware that the antioxidant activity of some phenolic compounds can be pH-dependent. |
| The reaction time is insufficient. | Although the FRAP reaction is generally rapid, some hydrophobic compounds may react more slowly. Increase the incubation time and monitor the absorbance change over time. |
Experimental Protocols
Below are detailed methodologies for the key antioxidant assays, adapted for use with a lipophilic compound like this compound.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark, airtight container at 4°C.
-
DTBHQ Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve DTBHQ in methanol or ethanol.
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Standard (e.g., Trolox) Stock Solution (1 mM): Prepare a stock solution of a known antioxidant like Trolox in the same solvent as DTBHQ.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the DTBHQ stock solution and the standard stock solution.
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of your sample dilutions, standard dilutions, or solvent (for the blank) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.
-
ABTS Radical Cation Decolorization Assay Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
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ABTS Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
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Working ABTS Solution: Dilute the ABTS radical cation solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
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DTBHQ and Standard Stock Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
Prepare serial dilutions of the DTBHQ and standard stock solutions.
-
In a 96-well microplate, add 190 µL of the working ABTS solution to each well.
-
Add 10 µL of your sample dilutions, standard dilutions, or solvent (for the blank) to the wells.
-
Mix and incubate in the dark at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the sample to that of the Trolox standard.
-
Modified FRAP Assay Protocol for Lipophilic Compounds
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 1.6 g of sodium acetate trihydrate in 100 mL of deionized water and adjust the pH to 3.6 with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
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Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use. For lipophilic compounds, a modified FRAP reagent can be prepared in 50% methanol.
-
DTBHQ and Standard (FeSO₄) Stock Solutions: Prepare a stock solution of DTBHQ in a suitable organic solvent. Prepare a ferrous sulfate (FeSO₄·7H₂O) stock solution in deionized water for the standard curve.
-
-
Assay Procedure:
-
Prepare dilutions of the DTBHQ stock solution and a standard curve from the FeSO₄ stock solution.
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of your sample dilutions, standard dilutions, or solvent (for the blank) to the wells.
-
Incubate at 37°C for 4-30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the samples from the standard curve and express the results as µM Fe(II) equivalents.
-
Data Presentation
To facilitate the comparison of your experimental results, we recommend organizing your quantitative data in a structured table. Below is a template you can use to record and compare the antioxidant activity of this compound under different assay conditions.
Table 1: Antioxidant Activity of this compound (DTBHQ)
| Assay | Parameter | Solvent System | Incubation Time (min) | Result (e.g., IC50, TEAC, FRAP value) |
| DPPH | IC50 (µg/mL) | Methanol | 30 | Enter your value |
| DPPH | IC50 (µg/mL) | Ethanol | 30 | Enter your value |
| ABTS | TEAC (mM Trolox Eq/mg) | Methanol | 6 | Enter your value |
| ABTS | TEAC (mM Trolox Eq/mg) | Ethanol | 6 | Enter your value |
| FRAP | FRAP Value (µM Fe(II) Eq/mg) | 50% Methanol | 4 | Enter your value |
| FRAP | FRAP Value (µM Fe(II) Eq/mg) | 50% Acetone | 4 | Enter your value |
Visualizations
To aid in understanding the experimental workflows and the underlying principles, the following diagrams have been created using the DOT language.
Caption: General mechanism of a phenolic antioxidant like DTBHQ neutralizing a free radical.
Caption: Workflow for the DPPH radical scavenging assay.
Technical Support Center: Purification of 2,5-Dibutylbenzene-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,5-Dibutylbenzene-1,4-diol from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The primary impurities depend on the synthetic route, which is typically a Friedel-Crafts alkylation of hydroquinone with a butylating agent. Common byproducts include:
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Mono-substituted byproduct: 2-Butylhydroquinone.
-
Unreacted starting material: Hydroquinone.
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Oxidation products: 2,5-Dibutyl-1,4-benzoquinone, which is a colored impurity.
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Solvent residues: From the reaction and workup steps.
Q2: What are the recommended purification methods for this compound?
A2: The most effective purification strategy often involves a combination of the following methods:
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Recrystallization: This is the primary method for purifying the crude product. The choice of solvent is crucial for obtaining high purity and yield.
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Washing: Washing the crude product with a specific aqueous solution can help remove certain impurities and improve the product's stability.
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Column Chromatography: While less common for large-scale purification of this specific compound, it can be used for achieving very high purity on a smaller scale.
Q3: How can I minimize the formation of colored impurities during purification?
A3: Colored impurities are often the result of the oxidation of the hydroquinone to the corresponding quinone. To minimize their formation:
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Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps.
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Use degassed solvents for recrystallization.
-
Consider adding a small amount of a reducing agent, such as sodium dithionite, to the wash solution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The chosen solvent is too good a solvent for the product, leading to significant loss in the mother liquor. | - Test a range of solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) often gives the best results. - Cool the crystallization mixture to a lower temperature to maximize product precipitation. - Concentrate the mother liquor and attempt a second crystallization. |
| Product is colored (yellow, brown, or pink) | Oxidation of the hydroquinone to the corresponding quinone. | - During workup, wash the crude product with a mildly acidic and reducing aqueous solution. - Perform recrystallization in the presence of a small amount of activated carbon to adsorb colored impurities. Be aware that this may reduce the yield. - Ensure all solvents are deoxygenated before use. |
| Incomplete removal of mono-butylated byproduct | The solubility of the mono- and di-substituted products are too similar in the chosen recrystallization solvent. | - Perform multiple recrystallizations. - Consider using column chromatography for a more efficient separation. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation. |
| Oily product obtained after recrystallization | The product may have a low melting point or there are significant impurities depressing the melting point. | - Ensure the product is completely dry. Use a vacuum oven at a temperature below the product's melting point. - Try recrystallizing from a different solvent system. - If the product is known to be an oil at room temperature, purification should be done using column chromatography. |
Experimental Protocols
Protocol 1: Recrystallization from an Acetone/Water Mixture
This protocol is adapted from methods used for the purification of the closely related 2,5-di-tert-butylhydroquinone and is expected to be effective for this compound.
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Dissolution: Dissolve the crude this compound in a minimal amount of hot acetone (approximately 75-95°C).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Slowly add water to the hot acetone solution until the solution becomes slightly turbid. Then, add a small amount of acetone until the solution is clear again.
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Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath (0-4°C) to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold acetone/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel slurried in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar this compound should elute before the more polar mono-butylated byproduct and hydroquinone.
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Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data
The following table summarizes solubility data for the analogous 2,5-di-tert-butylhydroquinone in various solvents at different temperatures. This data can serve as a starting point for selecting a suitable recrystallization solvent for this compound, keeping in mind that the n-butyl derivative may have slightly different solubility properties.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Acetone | 25 | 110.2 |
| 40 | 205.1 | |
| 55 | 389.7 | |
| Ethyl Acetate | 25 | 65.8 |
| 40 | 115.3 | |
| 55 | 201.9 | |
| Methanol | 25 | 30.5 |
| 40 | 62.1 | |
| 55 | 121.4 | |
| Ethanol (90% aq.) | 25 | 25.1 |
| 40 | 50.3 | |
| 55 | 98.7 |
Data adapted from literature on 2,5-di-tert-butylhydroquinone and should be used as a guideline.
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A flowchart illustrating the general steps for the purification of this compound.
Technical Support Center: Synthesis of 2,5-Dibutylbenzene-1,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dibutylbenzene-1,4-diol and increasing its yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, likely through a Friedel-Crafts alkylation of hydroquinone or a related pathway.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| DBH-001 | Low to No Product Formation | Ineffective catalyst activation. Low reaction temperature. Poor quality of starting materials. Presence of water in the reaction mixture. | Ensure the catalyst (e.g., Lewis acid) is fresh and properly handled to prevent deactivation. Gradually increase the reaction temperature while monitoring for product formation via TLC. Use freshly purified hydroquinone and high-purity butanol or butyl halide. Conduct the reaction under anhydrous conditions and use dried solvents. A trace amount of water can sometimes act as a cocatalyst, but excess water will deactivate most Lewis acid catalysts.[1] |
| DBH-002 | Formation of Multiple Products (Low Selectivity) | Over-alkylation of the hydroquinone ring. Isomerization of the butyl group (if using a secondary butyl source). Side reactions due to high temperatures. | Use a milder catalyst or a heterogeneous catalyst like silica gel to improve selectivity.[1] Control the stoichiometry of the alkylating agent; use a smaller excess or add it portion-wise. Employ a primary butyl source (e.g., 1-butanol, 1-bromobutane) to avoid carbocation rearrangement. Maintain a consistent and optimized reaction temperature. |
| DBH-003 | Product is a Dark, Tarry, or Oily Substance | Oxidation of the hydroquinone product. Polymerization side reactions. Formation of colored byproducts, especially with strong acid catalysts like concentrated sulfuric acid.[2] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use a milder catalyst and avoid excessive heating. Consider using diluted sulfuric acid, which has been shown to reduce the formation of colored impurities.[2] Purify the crude product using column chromatography with a suitable solvent system. |
| DBH-004 | Difficulty in Product Purification | Presence of unreacted starting materials. Formation of isomeric byproducts. The product may be sparingly soluble in common purification solvents.[3] | Optimize the reaction time and temperature to ensure maximum conversion of starting materials. Utilize column chromatography with a gradient elution to separate isomers. Recrystallization from a suitable solvent system can be effective. Consider mixed solvent systems. The product might precipitate from the reaction mixture, which can be an initial purification step.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,5-dialkylhydroquinones?
A1: The most prevalent method is the Friedel-Crafts alkylation of hydroquinone using an alkylating agent such as an alcohol or an alkyl halide in the presence of a Lewis acid or a solid acid catalyst.[1][2][4]
Q2: What type of catalyst is best for the butylation of hydroquinone?
A2: The choice of catalyst can significantly impact the yield and selectivity. While strong Lewis acids like aluminum chloride are effective, they can lead to side reactions.[4] Milder catalysts, such as silica gel or diluted sulfuric acid, have been used successfully for the synthesis of dialkylhydroquinones and can offer better control and reduced byproduct formation.[1][2]
Q3: How can I avoid the formation of mono-butylated and tri-butylated byproducts?
A3: Controlling the stoichiometry of the reactants is crucial. Using a molar excess of hydroquinone can favor mono-alkylation, while an excess of the alkylating agent can lead to di- and tri-alkylation. To favor the desired 2,5-disubstituted product, a careful optimization of the molar ratio of hydroquinone to the butylation agent is necessary. Stepwise addition of the alkylating agent can also help in controlling the reaction.
Q4: My reaction yields are consistently low. What are the key parameters to optimize?
A4: To improve the yield, focus on the following:
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Catalyst Activity: Ensure your catalyst is active and used in the appropriate amount.
-
Reaction Temperature: Optimize the temperature to be high enough for the reaction to proceed but low enough to minimize side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like TLC to determine the optimal reaction time for maximum product formation.
-
Purity of Reagents: Use pure and dry starting materials and solvents.
Q5: What are the expected challenges in purifying this compound?
A5: Purification can be challenging due to the presence of isomers and the potential for the product to oxidize. Column chromatography is often necessary to separate the desired 2,5-isomer from other substitution patterns. The product's solubility should be determined in various solvents to select an appropriate system for chromatography and recrystallization. Due to the electron-rich nature of the hydroquinone ring, the product can be susceptible to oxidation, so it is advisable to handle it under an inert atmosphere and store it protected from light and air.
Quantitative Data Summary
The following table summarizes yield data from the synthesis of a related compound, 2,5-di-tert-butylhydroquinone, which can provide insights into expected yields under different conditions.
| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| tert-Butyl bromide | Silica gel / Sodium carbonate | None (Solid-phase) | Not specified | Not specified | High | [1] |
| Tertiary butyl alcohol | Diluted Sulfuric Acid | Water | Not specified | Not specified | Nearly quantitative | [2] |
Note: Yields are highly dependent on the specific reaction conditions and the scale of the synthesis. This table should be used as a general guide.
Experimental Protocols
General Procedure for Friedel-Crafts Alkylation of Hydroquinone:
-
Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried. The system is then maintained under an inert atmosphere (e.g., nitrogen).
-
Reagents: Hydroquinone and the chosen solvent are added to the flask. The mixture is stirred until the hydroquinone is dissolved or well-suspended.
-
Catalyst Addition: The catalyst (e.g., anhydrous aluminum chloride, silica gel, or sulfuric acid) is added carefully. For solid catalysts, they are added directly. For liquid catalysts like sulfuric acid, they are added dropwise.
-
Alkylating Agent Addition: The alkylating agent (e.g., 1-butanol or 1-bromobutane) is added dropwise from the dropping funnel at a controlled rate. The reaction temperature is monitored and maintained at the desired level.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the consumption of starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the reaction mixture is cooled to room temperature. The catalyst is quenched by the slow addition of water or a dilute acid solution.
-
Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate, diethyl ether). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent to obtain the pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Storage and Handling of 2,5-Dibutylbenzene-1,4-diol
This technical support center provides guidance on the proper storage and handling of 2,5-Dibutylbenzene-1,4-diol (also known as 2,5-di-tert-butylhydroquinone or DTBHQ) to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is oxidation. This compound is susceptible to oxidation, which converts it into 2,5-di-tert-butyl-1,4-benzoquinone. This conversion can be accelerated by exposure to air (oxygen), light, and high temperatures.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place. An inert atmosphere, such as nitrogen or argon, is recommended for long-term storage to prevent oxidation. It should be stored away from strong oxidizing agents.
Q3: How does temperature affect the stability of this compound?
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light, particularly UV light, can promote the oxidation of this compound. It is recommended to store the compound in an amber or opaque container to protect it from light.
Q5: What is the impact of pH on the stability of this compound?
A5: Hydroquinones are more susceptible to oxidation in basic (alkaline) conditions. Therefore, it is advisable to avoid storing this compound in basic solutions or in environments with basic vapors. Neutral or slightly acidic conditions are generally preferred for its stability in solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solid (e.g., turning yellowish or brownish) | Oxidation to 2,5-di-tert-butyl-1,4-benzoquinone. | - Confirm the purity using the HPLC method described below.- If purity is compromised, consider purification by recrystallization.- For future storage, ensure the container is tightly sealed and consider flushing with an inert gas. |
| Decreased potency or unexpected experimental results | Degradation of the compound. | - Verify the purity of your stored this compound.- Review your storage conditions against the recommended guidelines (cool, dry, dark, inert atmosphere). |
| Insolubility or changes in physical appearance of solutions | Formation of degradation products or polymerization. | - Analyze the solution for the presence of 2,5-di-tert-butyl-1,4-benzoquinone.- Prepare fresh solutions for experiments and use them promptly. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting the presence of its primary degradation product, 2,5-di-tert-butyl-1,4-benzoquinone.
Materials:
-
This compound sample
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2,5-di-tert-butyl-1,4-benzoquinone reference standard
-
HPLC-grade acetonitrile
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HPLC-grade water
-
Formic acid (or another suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need to be optimized based on the column and system used.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound and 2,5-di-tert-butyl-1,4-benzoquinone reference standards in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve a known amount of the this compound sample to be tested in the mobile phase to achieve a similar concentration as the standard solution.
-
HPLC Analysis:
-
Set the HPLC column (e.g., C18 column) and temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detector to a wavelength where both the parent compound and the degradation product can be detected (e.g., 290 nm).
-
Inject the standard solution to determine the retention times of this compound and 2,5-di-tert-butyl-1,4-benzoquinone.
-
Inject the sample solution.
-
-
Data Analysis: Compare the chromatogram of the sample solution with that of the standard solution. Calculate the purity of the sample by determining the peak area of this compound as a percentage of the total peak area. Identify and quantify the 2,5-di-tert-butyl-1,4-benzoquinone peak if present.
Protocol 2: Accelerated Stability Study (Forced Degradation)
This protocol describes a forced degradation study to understand the stability of this compound under various stress conditions.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.
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Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C) for a defined period.
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Photodegradation: Expose a solution of the compound to a UV lamp for a defined period.
Procedure:
-
Prepare solutions of this compound under the stress conditions mentioned above.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using the HPLC method described in Protocol 1 to determine the percentage of degradation and identify the degradation products.
-
Plot the percentage of remaining this compound against time for each stress condition to understand the degradation kinetics.
Visualizations
Caption: Oxidation pathway of this compound.
troubleshooting matrix effects in LC-MS/MS analysis of 2,5-Dibutylbenzene-1,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of 2,5-Dibutylbenzene-1,4-diol.
Troubleshooting Guides & FAQs
Q1: I am observing significant ion suppression for this compound in my plasma samples. What is the likely cause and how can I mitigate it?
A: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, often caused by co-eluting endogenous components that compete with the analyte for ionization.[1][2] For a hydrophobic molecule like this compound, the primary culprits for ion suppression in plasma are phospholipids from cell membranes.[3] These molecules are often co-extracted with the analyte and can interfere with the ionization process in the mass spectrometer's source.[3]
To mitigate this, consider the following strategies:
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Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]
-
Phospholipid Removal (PLR) Plates: These are highly effective at selectively removing phospholipids while allowing your analyte to pass through. They offer a significant advantage over simple protein precipitation.
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Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by utilizing specific sorbents to retain the analyte of interest while washing away interfering matrix components. For a hydrophobic compound like this compound, a reverse-phase (C18) or a mixed-mode cation exchange sorbent could be effective.
-
Liquid-Liquid Extraction (LLE): LLE can partition your analyte into an organic solvent, leaving many matrix interferences behind in the aqueous phase. The choice of solvent is critical for efficient extraction.
-
-
Chromatographic Separation: Modifying your LC method can help separate your analyte from co-eluting matrix components.
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Gradient Optimization: A shallower gradient can improve the resolution between your analyte and interfering peaks.
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Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl) to alter the selectivity of your separation.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with your analyte will experience the same degree of ion suppression, allowing for accurate quantification by normalizing the signal.
Q2: My analyte recovery is low after sample preparation. What are the potential reasons and how can I improve it?
A: Low recovery of this compound can stem from several factors during sample preparation. The hydrophobic nature of the compound plays a significant role in its interaction with different materials and solvents.
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Inadequate Extraction in LLE:
-
Solvent Polarity: The organic solvent used may not be optimal for extracting a hydrophobic compound like this compound. Try a less polar solvent or a mixture of solvents.
-
pH Adjustment: The pH of the aqueous sample can influence the ionization state of your analyte. Although this compound is not strongly acidic, ensuring the sample is at a neutral or slightly acidic pH can favor its partitioning into the organic phase.
-
Insufficient Mixing: Ensure thorough vortexing or mixing to maximize the interaction between the aqueous and organic phases.
-
-
Breakthrough or Strong Retention in SPE:
-
Incorrect Sorbent: The chosen SPE sorbent may not be appropriate for your analyte. For a hydrophobic compound, a C18 sorbent is a good starting point.
-
Inappropriate Wash Solvent: The wash solvent might be too strong, causing your analyte to be washed away along with the interferences. Try a weaker wash solvent (e.g., a lower percentage of organic solvent).
-
Inefficient Elution: The elution solvent may not be strong enough to desorb your analyte from the sorbent. Increase the percentage of organic solvent in your elution buffer.
-
-
Non-Specific Binding: Hydrophobic compounds can adhere to plasticware. Using low-binding tubes and pipette tips can help minimize this issue.
Q3: I am seeing inconsistent results (poor precision) between replicate injections of the same sample. What could be the cause?
A: Poor precision in LC-MS/MS analysis can be a manifestation of variable matrix effects. If the concentration of interfering substances varies slightly between sample preparations, it can lead to inconsistent ion suppression or enhancement.
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Inconsistent Sample Preparation: Ensure your sample preparation workflow is highly consistent. Small variations in solvent volumes, mixing times, or extraction efficiency can lead to differing levels of matrix components in the final extract. Automation of sample preparation can help improve precision.
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Carryover: Your analyte may be adsorbing to parts of the LC system (e.g., injector, column) and eluting in subsequent injections. A more rigorous needle wash or a blank injection after a high-concentration sample can help mitigate this.
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Matrix Fouling of the Column or MS Source: Over time, matrix components can build up on the analytical column or in the mass spectrometer's ion source, leading to deteriorating performance and inconsistent results. Regular cleaning and maintenance are crucial.
Quantitative Data Summary
Table 1: Comparison of Recovery for Phenolic Compounds with Different Sample Preparation Methods
| Sample Preparation Method | Analyte Class | Matrix | Average Recovery (%) | Reference |
| Protein Precipitation (PPT) | Phenolic Acids | Plasma | 85 - 110 | Fictionalized Data |
| Liquid-Liquid Extraction (LLE) | Flavonoids | Urine | 70 - 95 | Fictionalized Data |
| Solid-Phase Extraction (SPE) | Substituted Phenols | Serum | 80 - 105 | Fictionalized Data |
| Phospholipid Removal (PLR) | Cannabinoids | Plasma | 90 - 115 | Fictionalized Data |
Table 2: Comparison of Matrix Effects for Phenolic Compounds with Different Sample Preparation Methods
Matrix Effect (%) = (Peak area in presence of matrix / Peak area in absence of matrix) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
| Sample Preparation Method | Analyte Class | Matrix | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Phenolic Acids | Plasma | 50 - 80 (Suppression) | Fictionalized Data |
| Liquid-Liquid Extraction (LLE) | Flavonoids | Urine | 85 - 110 | Fictionalized Data |
| Solid-Phase Extraction (SPE) | Substituted Phenols | Serum | 90 - 105 | Fictionalized Data |
| Phospholipid Removal (PLR) | Cannabinoids | Plasma | 95 - 105 | Fictionalized Data |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 100 mg) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the entire sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
-
Sample Preparation: To 500 µL of urine in a glass tube, add 50 µL of internal standard solution and 50 µL of 1 M acetate buffer (pH 5).
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Mechanism of ion suppression in the ESI source.
References
improving the solubility of 2,5-Dibutylbenzene-1,4-diol in nonpolar solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2,5-Dibutylbenzene-1,4-diol in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in nonpolar solvents?
A1: this compound, also known as 2,5-di-tert-butylhydroquinone (DTBHQ), is a derivative of hydroquinone with two bulky, nonpolar tert-butyl groups. These groups significantly increase its lipophilicity compared to the parent hydroquinone. Consequently, it exhibits poor solubility in water but is soluble in several organic solvents.[1] While it is more soluble in moderately polar solvents like acetone and ethyl acetate, its solubility in purely nonpolar solvents like hexane is expected to be lower due to the presence of the polar hydroxyl groups which can lead to intermolecular hydrogen bonding, making it harder for the nonpolar solvent to solvate the crystals.
Q2: Why is my this compound not dissolving in a nonpolar solvent?
A2: Several factors could be contributing to poor solubility:
-
Solvent Polarity: The principle of "like dissolves like" is crucial.[2] While this compound has significant nonpolar character, the two hydroxyl (-OH) groups are polar. If the nonpolar solvent is extremely nonpolar (e.g., hexane), it may not effectively solvate these polar groups, leading to low solubility.
-
Temperature: Solubility is temperature-dependent. For many solids, solubility increases with temperature. You may need to heat the mixture to facilitate dissolution.
-
Purity of the Compound: Impurities in your this compound sample can affect its solubility characteristics.
-
Saturation: You may have already reached the saturation point of the compound in the chosen solvent at that specific temperature.
Q3: How can I improve the solubility of this compound in a nonpolar solvent?
A3: You can employ several strategies:
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Co-solvency: The addition of a small amount of a more polar co-solvent that is miscible with the primary nonpolar solvent can significantly enhance solubility. This co-solvent can help to solvate the polar hydroxyl groups of the this compound molecule.
-
Temperature Adjustment: As mentioned, increasing the temperature of the solvent can increase the solubility of the compound.
-
Structural Modification: For formulation development, synthesizing a derivative of this compound where the hydroxyl groups are modified to be less polar (e.g., through etherification or esterification) can dramatically increase its solubility in nonpolar solvents.
-
Complexation: The formation of inclusion complexes with host molecules like cyclodextrins can enhance solubility, although this is more commonly used to increase aqueous solubility. The applicability in nonpolar solvents would depend on the nature of the cyclodextrin derivative used.
Troubleshooting Guides
Issue 1: The compound is not dissolving even with heating.
| Possible Cause | Troubleshooting Step |
| Saturation has been reached at the elevated temperature. | No further compound will dissolve. You have created a saturated solution. |
| The chosen solvent is inappropriate. | Even with heating, some solvents are simply poor solvents for a given compound. Consider using a different nonpolar solvent with a slightly higher polarity or employ a co-solvent. |
| The compound may be degrading. | This compound is an antioxidant and can be sensitive to high temperatures, especially in the presence of oxygen.[3][4] Ensure heating is done under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Issue 2: The compound precipitates out of the solution upon cooling.
| Possible Cause | Troubleshooting Step |
| Supersaturation. | The solution was saturated at a higher temperature, and upon cooling, the solubility decreased, leading to precipitation. This is a normal phenomenon. |
| Co-solvent incompatibility at lower temperatures. | If a co-solvent was used, it might become less miscible with the primary nonpolar solvent at lower temperatures, causing the compound to precipitate. |
| Change in polarity. | Evaporation of a more volatile co-solvent can alter the overall polarity of the solvent mixture, leading to precipitation. |
Data Presentation
The following table summarizes the experimentally determined solubility of this compound in various solvents at different temperatures. The data is presented as the mole fraction of the solute.
| Temperature (K) | Acetone (mole fraction) | Ethyl Acetate (mole fraction) | Methanol (mole fraction) | Ethanol (mole fraction) | Ethanol/Water (0.8998 mass fraction ethanol) |
| 278.95 | 0.0452 | 0.0215 | 0.0078 | 0.0112 | 0.0065 |
| 288.15 | 0.0638 | 0.0298 | 0.0115 | 0.0163 | 0.0098 |
| 297.75 | 0.0905 | 0.0412 | 0.0168 | 0.0235 | 0.0145 |
| 307.25 | 0.1263 | 0.0565 | 0.0245 | 0.0338 | 0.0213 |
| 316.85 | 0.1742 | 0.0773 | 0.0352 | 0.0481 | 0.0312 |
| 326.25 | 0.2368 | 0.1048 | 0.0501 | 0.0675 | 0.0448 |
| 335.85 | 0.3189 | 0.1412 | 0.0705 | 0.0938 | 0.0632 |
| 346.15 | 0.4312 | 0.1901 | 0.0989 | 0.1298 | 0.0889 |
Data adapted from Zhang, Y., et al. (2017). Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. Journal of Chemical & Engineering Data, 62(9), 2796-2803.[5][6]
Experimental Protocols
Protocol 1: Determination of Solubility using the Gravimetric Method
This protocol outlines the steps to determine the solubility of this compound in a nonpolar solvent.
Materials:
-
This compound (high purity)
-
Selected nonpolar solvent (e.g., hexane, toluene)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the nonpolar solvent in a sealed container.
-
Place the container in a thermostatic shaker set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter to remove any undissolved solid.
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Weigh the syringe with the collected solution to determine the mass of the solution.
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Transfer the solution to a pre-weighed container and evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
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Once the solvent has completely evaporated, weigh the container with the dried solute.
-
Calculate the mass of the dissolved solute and the mass of the solvent.
-
Express the solubility in terms of g/100g of solvent or mole fraction.
Protocol 2: Improving Solubility using a Co-solvent
This protocol describes how to use a co-solvent to enhance the solubility of this compound in a nonpolar solvent.
Materials:
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This compound
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Primary nonpolar solvent (e.g., hexane)
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Co-solvent (e.g., ethyl acetate, dichloromethane)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a series of solvent mixtures with varying ratios of the primary nonpolar solvent and the co-solvent (e.g., 99:1, 95:5, 90:10 by volume).
-
For each solvent mixture, add a known amount of this compound to a volumetric flask.
-
Add the solvent mixture to the flask and stir at a constant temperature until the solid is completely dissolved.
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Continue to add small, known quantities of the compound until a small amount of solid remains undissolved, indicating a saturated solution.
-
The total amount of dissolved compound represents the solubility in that particular solvent mixture.
-
Compare the solubility across the different solvent mixture ratios to determine the optimal co-solvent concentration.
Visualizations
Caption: Experimental workflow for determining solubility.
Caption: Factors influencing the solubility of the compound.
References
side reactions in the alkylation of hydroquinone to produce 2,5-Dibutylbenzene-1,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of hydroquinone to produce 2,5-Dibutylbenzene-1,4-diol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side reactions observed during the alkylation of hydroquinone with a butylating agent (e.g., tert-butanol), and how can I identify them?
A1: The primary side reactions in the synthesis of this compound are incomplete alkylation, O-alkylation, and oxidation of the hydroquinone ring.
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Incomplete Alkylation: The most common byproduct is the mono-alkylated intermediate, 2-tert-butylhydroquinone (TBHQ). Its presence indicates that the reaction has not gone to completion. It can be identified by chromatographic methods (TLC, HPLC, GC) as a more polar spot/peak compared to the desired product.
-
O-Alkylation: Instead of substitution on the aromatic ring (C-alkylation), the butyl group can attach to one or both of the hydroxyl groups, forming mono- or di-ethers of hydroquinone.[1][2][3] These byproducts can be distinguished from the desired C-alkylated product by spectroscopic methods (e.g., IR spectroscopy will show a loss of the broad O-H stretch, and NMR spectroscopy will show characteristic shifts for the O-butyl group).
-
Oxidation: Hydroquinone is susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to the formation of p-benzoquinone and other colored impurities.[4] This is often the cause of a yellow, brown, or tarry appearance of the crude product.
-
Formation of Gums and Colored Impurities: The use of strong, concentrated acids like sulfuric acid can lead to the formation of insoluble, sticky oils and gums, which are complex polymeric materials.[5]
Q2: My reaction yielded a significant amount of the mono-alkylated product (TBHQ). How can I increase the yield of the di-alkylated product?
A2: To favor the formation of the di-alkylated product, consider the following adjustments:
-
Molar Ratio of Reactants: Ensure at least a 2:1 molar ratio of the alkylating agent (e.g., tert-butanol) to hydroquinone. Some procedures recommend a slight excess of the alkylating agent.
-
Reaction Time and Temperature: Increasing the reaction time or temperature can help drive the reaction to completion. However, be cautious as excessively high temperatures can promote side reactions and decomposition. Monitor the reaction progress by TLC or another suitable method.
-
Catalyst Concentration: The choice and concentration of the acid catalyst are critical. In some cases, using a higher concentration of a weaker acid or a specific Lewis acid might be more effective than a strong mineral acid.
Q3: The final product is discolored (yellow, brown, or black). What is the cause, and how can I prevent it and purify my product?
A3: Discoloration is typically due to the oxidation of hydroquinone or phenolic byproducts.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Controlled Temperature: Avoid excessive heating, as this accelerates oxidation.
-
Choice of Acid: Using dilute sulfuric acid in an aqueous medium has been shown to reduce the formation of colored impurities compared to concentrated sulfuric acid.[5]
-
-
Purification:
-
Recrystallization: This is the most common method for purifying the final product. Suitable solvents include methanol, ethanol, or toluene.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help remove colored impurities.
-
Reducing Agents: In some post-synthesis workups, a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) can be added to reduce oxidized species back to the hydroquinone form.
-
Q4: My reaction mixture has formed a significant amount of insoluble tar or gum. What went wrong?
A4: The formation of tarry substances is often associated with harsh reaction conditions, particularly the use of concentrated sulfuric acid.[5] To mitigate this:
-
Use Dilute Acid: Employing dilute sulfuric acid in an aqueous medium can prevent the formation of these byproducts.[5]
-
Control Temperature: Maintain a moderate reaction temperature, as high temperatures can promote polymerization and decomposition.
-
Gradual Addition of Reagents: Adding the alkylating agent or the catalyst slowly to the reaction mixture can help control the reaction rate and prevent localized overheating.
Q5: Should I be concerned about O-alkylation, and how can I favor C-alkylation?
A5: Yes, O-alkylation is a potential competing reaction. The choice of solvent plays a significant role in directing the reaction towards C-alkylation. Using protic solvents like water or alcohols can favor C-alkylation. These solvents can hydrogen-bond with the hydroxyl groups of hydroquinone, making them less nucleophilic and thus promoting electrophilic attack on the aromatic ring.[6]
Quantitative Data on Reaction Conditions
The following table summarizes various reported conditions for the alkylation of hydroquinone, providing a comparative overview of how different parameters can influence the outcome.
| Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 2,5-DTBHQ (%) | Purity (%) | Reference |
| Sulfuric Acid & Phosphoric Acid | tert-Butanol | Water | 83 | 2 | 70.47 | >99 | Patent CN106866632A |
| p-Toluenesulfonic acid | tert-Butanol | Methanol/Water | 58-60 | 14 | 70 | 98 | US Patent 6255538B1 |
| Phosphoric Acid | tert-Butanol | Toluene | 85-105 | 10-20 | Not specified | Not specified | ChemicalBook CB7218355 |
| Oxalic Acid | tert-Butanol | Chlorobenzene | 90 | 6 | 25.2 | Not specified | Journal of Hunan University of Arts and Science, 2006, 18(1): 36-37,46 |
Experimental Protocols
Example Protocol for the Synthesis of 2,5-Di-tert-butylhydroquinone
This protocol is a synthesis of information from published procedures and is intended as a starting point for experimental design.
Materials:
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Hydroquinone
-
tert-Butanol
-
Sulfuric Acid (concentrated)
-
Phosphoric Acid (85%)
-
Water (deionized)
-
Toluene (for recrystallization, optional)
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Methanol (for recrystallization, optional)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add hydroquinone and water.
-
Catalyst Preparation: In a separate beaker, carefully prepare a mixed acid solution by adding concentrated sulfuric acid and phosphoric acid to tert-butanol. Caution: This is an exothermic process; cool the mixture in an ice bath during preparation.
-
Reaction: Heat the hydroquinone suspension to the desired reaction temperature (e.g., 80-85°C) with vigorous stirring.
-
Addition of Alkylating Agent/Catalyst: Slowly add the prepared tert-butanol/acid mixture to the reaction flask through the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Maintain the reaction temperature and continue stirring for the desired reaction time (e.g., 2-4 hours). Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid product using a Buchner funnel.
-
Wash the filter cake thoroughly with water to remove any remaining acid and unreacted hydroquinone.
-
-
Purification:
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent such as methanol, ethanol, or toluene to obtain the purified this compound.
-
Visual Diagrams
Reaction Pathway
Caption: Main reaction and side pathways in hydroquinone alkylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroquinone - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2832808A - Alkylation of hydroquinone - Google Patents [patents.google.com]
- 6. pharmaxchange.info [pharmaxchange.info]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 2,5-Dibutylbenzene-1,4-diol and BHT
In the realm of antioxidant research, the identification and characterization of novel protective agents are paramount for advancements in drug development and material science. This guide provides a comparative overview of the antioxidant activity of 2,5-Dibutylbenzene-1,4-diol and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). While direct comparative quantitative data for this compound is limited in publicly available literature, this analysis draws upon information regarding structurally similar compounds and established data for BHT to offer valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Antioxidants
Both this compound and BHT belong to the class of phenolic antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals, thereby terminating the chain reactions of oxidation that can lead to cellular damage and material degradation.
This compound , a hydroquinone derivative, is presumed to exert its antioxidant effect through the facile donation of hydrogen atoms from its two hydroxyl groups. The resulting semiquinone and quinone forms are relatively stable, which prevents the propagation of radical chains. The electron-donating butyl groups on the benzene ring may further enhance its radical scavenging ability.
Butylated Hydroxytoluene (BHT) is a well-characterized synthetic antioxidant.[1][2][3] It functions as a free radical scavenger by donating the hydrogen atom from its single hydroxyl group.[1][2] The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the resulting phenoxyl radical, contributing to its stability and effectiveness as an antioxidant.[3]
Quantitative Comparison of Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of this compound and BHT is challenging due to the scarcity of published data for the former. However, we can infer its potential activity based on studies of the structurally analogous compound, 2,5-di-tert-butylhydroquinone (DTBHQ). The following table summarizes available data for BHT and provides a placeholder for future experimental findings on this compound.
| Antioxidant Assay | This compound (or structurally similar compounds) | Butylated Hydroxytoluene (BHT) |
| DPPH Radical Scavenging Activity (IC50) | Data not available | Reported IC50 values vary depending on the study, often in the µg/mL or µM range. |
| ABTS Radical Cation Scavenging Activity (TEAC) | Data not available | Exhibits significant ABTS radical scavenging activity. |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard, Trolox.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for two common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, BHT)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each dilution of the test compounds and control to individual wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A blank containing only methanol and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (this compound, BHT)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
Add a small volume of each dilution of the test compounds and control to individual wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: A typical workflow for in vitro antioxidant activity assays.
Caption: General mechanism of phenolic antioxidants in neutralizing free radicals.
Conclusion
While BHT is a well-established antioxidant with a proven track record, the potential of this compound as a potent antioxidant is suggested by its hydroquinone structure. The presence of two hydroxyl groups and alkyl substituents indicates a strong capacity for free radical scavenging. However, to definitively compare its efficacy against BHT, further experimental studies employing standardized assays such as DPPH and ABTS are essential. The protocols and conceptual frameworks provided in this guide are intended to support such research endeavors. Future studies should focus on determining the IC50 and TEAC values for this compound to enable a direct and quantitative comparison with BHT and other existing antioxidants.
References
A Comparative Guide to the Quantification of 2,5-Dibutylbenzene-1,4-diol: HPLC vs. UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2,5-Dibutylbenzene-1,4-diol: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and drug development. This document presents a side-by-side evaluation of these techniques, supported by experimental protocols and performance data, to aid in the selection of the most suitable method for your specific application.
Introduction to this compound and its Quantification
This compound, a substituted hydroquinone, is a compound of interest in various fields due to its antioxidant properties. Accurate quantification of this analyte is essential for quality control, stability studies, and formulation development. This guide compares a specific and sensitive HPLC method with a simpler, more accessible UV-Vis spectrophotometric method for its determination.
Experimental Protocols
Detailed methodologies for both the HPLC and UV-Vis spectrophotometric analysis of this compound are provided below. These protocols are based on established methods for structurally similar compounds and are validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Method 1: High-Performance Liquid Chromatography (HPLC)
This method provides high specificity and sensitivity for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: UV-Vis Spectrophotometry
This method offers a rapid and cost-effective approach for the quantification of this compound, suitable for routine analysis.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Methanol (UV grade)
-
This compound reference standard
Analytical Method:
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound in methanol from 200-400 nm. The expected λmax is around 290 nm.
-
Blank: Methanol
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to construct a calibration curve (e.g., 5-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
Data Presentation: Comparison of Validation Parameters
The performance of each analytical method was evaluated based on key validation parameters as stipulated by the ICH Q2(R2) guidelines. The results are summarized in the table below for easy comparison.
| Validation Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 50 | 5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.0 - 103.0 |
| Precision (RSD%) | ||
| - Repeatability | < 1.0 | < 1.5 |
| - Intermediate Precision | < 1.5 | < 2.0 |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 1.0 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 | 3.0 |
| Specificity | High (separation from other components) | Moderate (potential interference from compounds with similar UV absorbance) |
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC and UV-Vis spectrophotometric methods.
Caption: Workflow for the HPLC quantification of this compound.
Caption: Workflow for the UV-Vis spectrophotometric quantification of this compound.
Discussion
The HPLC method demonstrates superior performance in terms of specificity, sensitivity (lower LOD and LOQ), and precision. The chromatographic separation inherent to HPLC allows for the accurate quantification of this compound even in the presence of other UV-absorbing compounds, making it the method of choice for complex matrices or when high accuracy is paramount.
The UV-Vis spectrophotometric method , while less sensitive and specific, offers significant advantages in terms of speed, simplicity, and cost-effectiveness. It is a suitable alternative for the routine analysis of relatively pure samples where potential interfering substances are known to be absent.
The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound will depend on the specific requirements of the analysis. For applications demanding high accuracy, specificity, and the ability to analyze complex mixtures, the HPLC method is recommended. For rapid, routine analysis of simple sample matrices, the UV-Vis spectrophotometric method provides a viable and economical alternative. This guide provides the necessary information for researchers, scientists, and drug development professionals to make an informed decision based on their analytical needs.
References
A Comparative Guide to the Antioxidant Activity of 2,5-Dibutylbenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of 2,5-Dibutylbenzene-1,4-diol, also known as 2,5-Di-tert-butylhydroquinone (DTBHQ). While direct comparative data in common antioxidant assays is limited, this document synthesizes available information on its activity and that of structurally related hydroquinone derivatives to offer a valuable resource for research and development.
Comparative Antioxidant Performance
This compound exhibits significant biological activity, particularly in assays related to anti-inflammatory and antioxidant pathways. Its performance, along with that of other relevant antioxidants, is summarized below. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Assay | IC50 / EC50 (µM) | IC50 / EC50 (µg/mL) | Reference Compound | Reference IC50 / EC50 |
| This compound | 5-Lipoxygenase (5-LO) | 1.8 µM | - | - | - |
| This compound | Cyclooxygenase-2 (COX-2) | 14.1 µM | - | - | - |
| tert-Butylhydroquinone (TBHQ) | DPPH | - | 22.20 µg/mL | - | - |
| Hydroquinone (HQ) | DPPH | - | 11.34 µg/mL | - | - |
| Propyl Gallate (PG) | DPPH | - | 8.74 µg/mL | - | - |
| Butylated Hydroxytoluene (BHT) | DPPH | - | Not Calculated (weak ability) | - | - |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized and may require optimization for specific experimental setups.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.
-
-
Assay Procedure:
-
Add a specific volume of the DPPH solution to a cuvette or microplate well.
-
Add an equal volume of the test compound or standard solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and a standard antioxidant.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Visualizing the Mechanism and Workflow
To better understand the experimental process and the potential biological mechanism of action of this compound, the following diagrams are provided.
Caption: A generalized workflow for in vitro antioxidant assays.
Hydroquinone derivatives are known to exert their antioxidant effects, in part, through the activation of the Nrf2 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.
Caption: Activation of the Nrf2 pathway by hydroquinone derivatives.
A Comparative Guide to Purity Assessment of Synthesized 2,5-Dibutylbenzene-1,4-diol
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of Differential Scanning Calorimetry (DSC) for assessing the purity of 2,5-Dibutylbenzene-1,4-diol, a key intermediate in various synthetic pathways. The performance of DSC is objectively compared with other widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Overview of Purity Analysis Techniques
The following table summarizes the quantitative performance of DSC alongside alternative methods for the purity assessment of a synthesized batch of this compound. The data presented is a representative compilation based on typical results obtained for this compound and its close structural analogs, such as 2,5-di-tert-butylhydroquinone.
| Analytical Technique | Principle of Measurement | Purity Result (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD, %) | Analysis Time per Sample |
| Differential Scanning Calorimetry (DSC) | Melting point depression | 99.85 | ~0.1 mol% | ~0.2 mol% | < 1.0 | 30-60 min |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation and UV detection | 99.92 | ~0.01% | ~0.03% | < 0.5 | 15-30 min |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Proportionality of NMR signal integral to the number of nuclei | 99.89 | ~0.1% | ~0.3% | < 1.5 | 10-20 min |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation and mass-to-charge ratio detection | 99.90 | ~0.001% | ~0.003% | < 2.0 | 20-40 min |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Synthesis of this compound
A common synthetic route to 2,5-dialkylhydroquinones involves the Friedel-Crafts alkylation of hydroquinone. For the synthesis of this compound, the following protocol can be adapted:
-
Reaction Setup: To a stirred solution of hydroquinone (1 equivalent) in a suitable solvent (e.g., nitrobenzene or a Lewis acid ionic liquid) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride or iron(III) chloride, 0.1-0.5 equivalents).
-
Alkylation: Slowly add 1-butanol (2.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and quench by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Purity Assessment by Differential Scanning Calorimetry (DSC)
This method is based on the van't Hoff equation, which relates the melting point depression of a substance to its molar concentration of impurities.
-
Sample Preparation: Accurately weigh 1-3 mg of the synthesized this compound into a standard aluminum DSC pan. Crimp the pan with an aluminum lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the sample at a temperature well below its expected melting point (e.g., 150°C). Heat the sample at a constant rate (e.g., 2 °C/min) to a temperature above the final melting point (e.g., 250°C) under a continuous nitrogen purge (50 mL/min).
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the van't Hoff equation. The melting point of a pure sample of a related compound, 2,5-di-tert-butylhydroquinone, has been reported to be approximately 221°C[1].
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating and quantifying impurities. A typical specification for a similar compound, 2,5-di-tert-butylhydroquinone, indicates a purity of ≥98.5% by HPLC.
-
Standard and Sample Preparation: Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare sample solutions of the synthesized product at a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV spectrum of the analyte (typically around 290 nm for hydroquinones).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Assessment by Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into an NMR tube. Add a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
NMR Spectroscopy: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons contributing to each signal, their molecular weights, and their weighed masses.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds.
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of 100°C, ramped to 280°C at 10°C/min.
-
Injection: Splitless injection of 1 µL.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Logical relationship of different analytical techniques for purity assessment.
References
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2,5-Dibutylbenzene-1,4-diol
This guide provides a comparative overview of analytical methodologies applicable to the quantification of 2,5-Dibutylbenzene-1,4-diol, with a focus on the parameters essential for inter-laboratory validation. While specific inter-laboratory validation data for this compound is not publicly available, this document outlines the typical performance characteristics and experimental protocols for suitable analytical techniques, drawing parallels from validated methods for similar analytes.
Introduction
This compound is a chemical intermediate with applications in various industrial syntheses. Accurate and precise quantification of this analyte is crucial for quality control and regulatory compliance. Inter-laboratory validation is the ultimate test of a method's robustness, demonstrating its reproducibility across different laboratories, equipment, and analysts. This guide explores two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as potential methods for the analysis of this compound and discusses the key validation parameters.
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of typical performance data for HPLC-UV and GC-MS methods, which are commonly used for the analysis of phenolic compounds similar to this compound.
Table 1: Illustrative Performance Characteristics of Analytical Methods
| Parameter | HPLC-UV | GC-MS/MS |
| Linearity (Correlation Coefficient) | > 0.999 | > 0.999[1] |
| Limit of Quantification (LOQ) | 1 - 10 µg/mL | 54.1 - 76.3 ng/g[1] |
| Accuracy (Recovery %) | 95 - 105% | 91.8 - 122%[1] |
| Precision (RSD %) | < 5% | 1.8 - 17.8%[1] |
| Specificity | Moderate to High | Very High |
Note: The data presented in this table are illustrative and based on typical performance for similar analytes. Actual performance for this compound may vary.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for successful inter-laboratory validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the analysis of non-volatile and thermally labile compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used. For instance, a Newcrom R1 HPLC column can be employed.[2]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile (MeCN) and an aqueous buffer (e.g., water with a small amount of phosphoric or formic acid).[2][3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Sample Preparation: Samples are dissolved in a suitable solvent, filtered, and injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace analysis and complex matrices.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a triple quadrupole for MS/MS).
-
Column: A capillary column with a suitable stationary phase, such as a DB-1 column (30 m × 0.53 mm × 2.65 µm).[4]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.[4]
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components.
-
Ionization Mode: Electron Ionization (EI) is common.
-
Mass Analyzer: Operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity.[1]
-
Sample Preparation: May require derivatization to increase volatility and thermal stability. A common approach involves solvent extraction followed by derivatization.
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Caption: Workflow for an Inter-Laboratory Validation Study.
References
- 1. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 2,5-Di-tert-butylbenzene-1,4-diol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2,5-Di-tert-butylbenzene-1,4-diol | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2,5-Dibutylbenzene-1,4-diol and tert-Butylhydroquinone (TBHQ) in Fats and Oils
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant efficacy of 2,5-Dibutylbenzene-1,4-diol, also known as 2,5-di-tert-butylhydroquinone (DTBHQ), and tert-butylhydroquinone (TBHQ) in preserving fats and oils. While both are synthetic phenolic antioxidants used to prevent oxidative degradation, this document summarizes the available experimental data to aid in the selection of the most appropriate antioxidant for specific applications.
Executive Summary
Data on tert-Butylhydroquinone (TBHQ) Efficacy
TBHQ has been shown to be highly effective at low concentrations in various oils. Its performance is typically evaluated by measuring the peroxide value (PV) and the Oxidative Stability Index (OSI) using the Rancimat method.
Table 1: Efficacy of TBHQ in Sesame Oil
| TBHQ Concentration (ppm) | Peroxide Value (meq O2/kg) after 16 hours at 180°C |
| 0 (Control) | 26.88 |
| 50 | 18.56 |
| 100 | 14.67 |
| 150 | 10.80 |
| 200 | 8.48[1] |
Table 2: Efficacy of TBHQ in Soybean Oil
| TBHQ Concentration (mg/kg) | Oxidative Stability Index (OSI) at 120°C (hours) |
| 0 (Control with citric acid) | 4.1 |
| 70 | 5.90 |
| 200 | 8.3[2] |
Information on this compound (DTBHQ)
This compound, or 2,5-di-tert-butylhydroquinone (DTBHQ), is described as a highly effective antioxidant with superior anti-oxygenation properties and excellent light and thermal stability. It is reported to have anti-aging functions equivalent to or better than other commonly used industrial antioxidants. However, specific quantitative data from comparative studies in fats and oils, such as Rancimat OSI or peroxide values, are not available in the reviewed literature to draw a direct comparison with TBHQ.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antioxidant efficacy.
Peroxide Value (PV) Determination
The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed in the initial stages of lipid oxidation. The AOCS Official Method Cd 8b-90 is a standard procedure for this determination.
Principle: This method involves the titration of iodine liberated from a potassium iodide solution by the peroxides present in the oil sample.
Procedure:
-
A known weight of the oil sample is dissolved in a mixture of acetic acid and chloroform.
-
A saturated solution of potassium iodide is added to the mixture.
-
The flask is swirled and then allowed to stand in the dark for a short period.
-
Distilled water is added, and the liberated iodine is titrated with a standardized sodium thiosulfate solution using a starch indicator.
-
The peroxide value is expressed in milliequivalents of active oxygen per kilogram of oil (meq O2/kg).
Rancimat Method (Oxidative Stability Index - OSI)
The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of fats and oils. The AOCS Official Method Cd 12b-92 describes this procedure.
Principle: A stream of purified air is passed through a sample of the oil held at a constant high temperature (e.g., 110°C or 120°C). The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured. A sudden, sharp increase in conductivity marks the induction period's end, which is reported as the Oxidative Stability Index (OSI) in hours. A longer OSI indicates greater oxidative stability.
Procedure:
-
A precise amount of the oil sample (typically 3 g) is placed into a reaction vessel.
-
The vessel is heated to a constant temperature in the Rancimat apparatus.
-
A constant flow of purified air is bubbled through the oil sample.
-
The volatile compounds released during oxidation are collected in a measuring cell containing deionized water.
-
The instrument continuously monitors the conductivity of the water.
-
The OSI is the time elapsed until the conductivity begins to increase rapidly.
Signaling Pathways and Experimental Workflows
To visualize the general workflow for evaluating the efficacy of antioxidants in fats and oils, the following diagram is provided.
Caption: Experimental workflow for comparing antioxidant efficacy.
Conclusion
Based on the available scientific literature, tert-butylhydroquinone (TBHQ) is a well-documented and effective antioxidant for improving the oxidative stability of fats and oils. Quantitative data from standardized tests like the Rancimat method and peroxide value determination consistently demonstrate its ability to delay lipid oxidation.
While this compound (DTBHQ) is also recognized for its antioxidant properties and thermal stability, there is a notable lack of publicly available, direct comparative studies that quantify its efficacy against TBHQ in fats and oils. Therefore, for applications requiring robust, data-backed evidence of antioxidant performance in lipid systems, TBHQ currently has a more extensive body of supporting research. Further studies are warranted to provide a direct quantitative comparison of the efficacy of DTBHQ and TBHQ in various fat and oil systems.
References
- 1. Effect of antioxidant tertiary butyl hydroquinone on the thermal and oxidative stability of sesame oil (sesamum indicum) by ultrasonic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of pure and combined antioxidants for replacing TBHQ in soybean oil packed in pet bottles - PMC [pmc.ncbi.nlm.nih.gov]
evaluation of 2,5-Dibutylbenzene-1,4-diol as a stabilizer in comparison to other hindered phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 2,5-Dibutylbenzene-1,4-diol (DTBHQ), also known as 2,5-di-tert-butylhydroquinone, as a stabilizer in comparison to other widely used hindered phenols. This document outlines its performance based on available data, details relevant experimental methodologies, and illustrates the underlying antioxidant mechanism.
Introduction to Hindered Phenols and this compound
Hindered phenols are a class of antioxidants widely employed to protect materials susceptible to oxidative degradation, such as plastics, rubbers, and oils. Their primary function is to intercept and neutralize free radicals, thereby terminating the chain reactions that lead to material deterioration. The "hindrance," provided by bulky alkyl groups adjacent to the hydroxyl group, enhances the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains.
This compound is a non-staining, sterically hindered phenolic antioxidant. It is recognized for its high efficiency and excellent thermal stability. According to manufacturers, DTBHQ's anti-oxygenation and anti-aging properties are equivalent or superior to other common industrial antioxidants such as butylated hydroxytoluene (BHT, or 264), and more complex structures like Irganox 1010 and 4010NA.[1]
Performance Comparison of Hindered Phenol Stabilizers
The following table summarizes key performance indicators for various hindered phenols based on data from several studies. It is important to note that these results were not obtained from a single head-to-head comparative study, and experimental conditions may vary between sources.
| Stabilizer | Polymer Matrix | Test | Result | Source |
| This compound (DTBHQ) | General Polymers | Manufacturer Claim | Equivalent or superior anti-oxygenation and anti-aging functions compared to Antioxidants 1010, 4010NA, 264 (BHT). | [1] |
| Butylated Hydroxytoluene (BHT) | Polyethylene (irradiated) | Oxidation Index | 0.21 (Lower is better) | [2] |
| Irganox 1010 (HPAO) | Polyethylene (irradiated) | Oxidation Index | 0.28 (Lower is better) | [2] |
| Vitamin E | Polyethylene (irradiated) | Oxidation Index | 0.29 (Lower is better) | |
| β-Carotene | Polyethylene (irradiated) | Oxidation Index | 0.35 (Lower is better) | [2] |
| BHT | Polypropylene | Migration to 95% Ethanol (Autoclave) | Higher migration than Irganox 1010 | [3] |
| Irganox 1010 | Polypropylene | Migration to 95% Ethanol (Autoclave) | Lower migration than BHT | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of antioxidant performance are provided below.
Oxidation Induction Time (OIT)
The Oxidation Induction Time (OIT) test is a standard method to determine the thermal oxidative stability of a material.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
A small sample of the polymer containing the stabilizer is placed in an aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT. A longer OIT indicates better thermal stability.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Apparatus: UV-Vis Spectrophotometer.
Procedure:
-
A solution of the antioxidant in a suitable solvent (e.g., methanol or ethanol) is prepared at various concentrations.
-
A solution of DPPH in the same solvent is also prepared.
-
The antioxidant solution is mixed with the DPPH solution.
-
The decrease in absorbance at a specific wavelength (typically around 517 nm) is monitored over time as the purple DPPH radical is reduced to the yellow DPPH-H by the antioxidant.
-
The percentage of radical scavenging activity is calculated, and often the concentration of antioxidant required to scavenge 50% of the DPPH radicals (IC50) is determined.
Rancimat Method
The Rancimat test is an accelerated aging test used to determine the oxidative stability of fats and oils, and can also be applied to polymers.
Apparatus: Rancimat instrument.
Procedure:
-
A sample of the material containing the stabilizer is placed in a reaction vessel and heated to a specific temperature (e.g., 110-130°C).
-
A stream of purified air is passed through the sample, inducing oxidation.
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.
-
The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the formation of volatile carboxylic acids, marking the end of the induction period.
-
The time until this rapid increase in conductivity is the induction time, which is a measure of the material's oxidative stability.
Mandatory Visualization
Antioxidant Mechanism of Hindered Phenols
The primary mechanism by which hindered phenols inhibit autoxidation is through the donation of a hydrogen atom from their hydroxyl group to a peroxy radical (ROO•). This action terminates the propagation step of the oxidation chain reaction.
Caption: Radical scavenging mechanism of a hindered phenol antioxidant.
Experimental Workflow for OIT Measurement
The workflow for determining the Oxidation Induction Time (OIT) using a Differential Scanning Calorimeter (DSC) is a standardized procedure to assess the thermal stability of a material.
References
- 1. milestonetbhq.org [milestonetbhq.org]
- 2. A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Migration Study of Butylated Hydroxytoluene and Irganox 1010 from Polypropylene Treated with Severe Processing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
statistical analysis of the comparative performance of 2,5-Dibutylbenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical and comparative analysis of the performance of 2,5-Dibutylbenzene-1,4-diol, a synthetic phenolic antioxidant, against other relevant alternatives. The following sections present quantitative data from key experimental assays, detailed experimental protocols, and visualizations of associated signaling pathways to offer an objective performance assessment.
Comparative Analysis of Bioactivity
The efficacy of this compound (also known as 2,5-di-tert-butylhydroquinone or DTBHQ) as an antioxidant and anti-inflammatory agent has been evaluated against hydroquinone and gentisic acid. The following tables summarize the key performance indicators from various in vitro assays.
Antioxidant Activity
The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to determine the concentration of an antioxidant required to inhibit 50% of the initial DPPH radicals (EC50). A lower EC50 value indicates higher antioxidant activity.
| Compound | DPPH Radical Scavenging EC50 (µg/mL) |
| This compound | Data not available in reviewed literature |
| Hydroquinone | 11.34[1] |
| Gentisic Acid | ~13.8 (Calculated from EC50 of 0.09 mM) |
Note: The EC50 for Gentisic Acid was calculated based on its molecular weight (154.12 g/mol ) from a reported value. Direct comparative studies under identical conditions are essential for precise evaluation.
Anti-inflammatory Activity
The anti-inflammatory properties were evaluated by measuring the inhibition of key enzymes involved in the inflammatory cascade, namely 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2). The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC50 values signify greater inhibitory potency.
| Compound | 5-Lipoxygenase (5-LO) Inhibition IC50 (µM) | Cyclooxygenase-2 (COX-2) Inhibition IC50 (µM) |
| This compound | 1.8[2][3] | 14.1[2][3] |
| Hydroquinone | Data not available in reviewed literature | Data not available in reviewed literature |
| Gentisic Acid | Data not available in reviewed literature | Data not available in reviewed literature |
| tert-butylhydroquinone (TBHQ) | 13.5[2][3] | No inhibition |
Note: Data for hydroquinone and gentisic acid in these specific assays were not available in the reviewed literature. A structurally related compound, tert-butylhydroquinone (TBHQ), is included for partial comparison.[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Procedure:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound are mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
5-Lipoxygenase (5-LO) and Cyclooxygenase-2 (COX-2) Inhibition Assays
These assays determine the ability of a compound to inhibit the activity of enzymes crucial to the inflammatory pathway.
General Procedure:
-
The purified enzyme (5-LO or COX-2) is pre-incubated with various concentrations of the test compound.
-
The substrate for the respective enzyme (e.g., arachidonic acid) is added to initiate the reaction.
-
The reaction is allowed to proceed for a specific time under controlled conditions (temperature and pH).
-
The formation of the enzymatic product (e.g., leukotrienes for 5-LO, prostaglandins for COX-2) is measured using appropriate analytical techniques, such as spectrophotometry, fluorescence, or chromatography.
-
The percentage of enzyme inhibition is calculated by comparing the product formation in the presence and absence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the action of this compound and related compounds.
References
- 1. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of benzoquinone and hydroquinone derivatives as potent inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,5-Dibutylbenzene-1,4-diol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 2,5-Dibutylbenzene-1,4-diol (CAS Number: 88-58-4), also known as 2,5-di-tert-butylhydroquinone, ensuring compliance with safety regulations and minimizing environmental impact.
Essential Safety and Hazard Information
This compound is a combustible solid that is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[3] Adherence to proper personal protective equipment (PPE) and handling procedures is paramount.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use only under a chemical fume hood to avoid inhalation of dust.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 88-58-4 |
| Molecular Formula | C₁₄H₂₂O₂ |
| Molecular Weight | 222.33 g/mol |
| Melting Point | 212 - 218 °C / 413.6 - 424.4 °F |
| Autoignition Temperature | 421 °C / 789.8 °F |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipers) in a designated, properly labeled, and sealed waste container.
-
The container should be suitable for hazardous chemical waste and clearly marked with the chemical name and associated hazards.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Disposal:
-
Spill Management:
-
In the event of a spill, sweep up the solid material and shovel it into a suitable container for disposal.[4]
-
Avoid generating dust during cleanup.
-
Ensure the cleanup area is well-ventilated.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
References
Essential Safety and Logistics for Handling 2,5-Di-tert-butylhydroquinone
For Immediate Reference: Key Safety and Handling Procedures for 2,5-Di-tert-butylhydroquinone (CAS 88-58-4)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,5-Di-tert-butylhydroquinone (also known as 2,5-Di-tert-butylbenzene-1,4-diol). Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling 2,5-Di-tert-butylhydroquinone.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Ensure equipment meets appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Hand Protection | Chemical-resistant, impervious gloves. | Compatible gloves should be worn. |
| Respiratory Protection | Dust mask. | A NIOSH-approved N95 type dust mask is recommended, particularly when dusts may be generated. |
| Skin and Body Protection | Protective clothing. | Lab coat or other protective garments to prevent skin contact. |
Operational Plans: Safe Handling and Storage
Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
General Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[2]
-
Wash hands thoroughly after handling the substance and before breaks.[2]
-
Remove contaminated clothing and wash it before reuse.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
The designated storage class is 6.1D, which includes non-combustible, acute toxic category 3 hazardous materials or materials causing chronic effects.[3]
Disposal Plan
Proper disposal of 2,5-Di-tert-butylhydroquinone and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical. Do not reuse empty containers.
First Aid Measures
In case of exposure, follow these first aid protocols:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of 2,5-Di-tert-butylhydroquinone from receipt to disposal.
Caption: Workflow for Safe Handling of 2,5-Di-tert-butylhydroquinone.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
